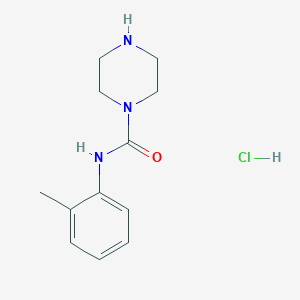

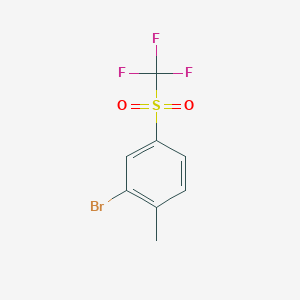

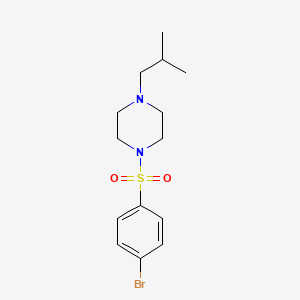

![molecular formula C7H6BrN3 B1372441 7-溴-3-甲基-[1,2,4]三唑并[4,3-a]吡啶 CAS No. 1190927-76-4](/img/structure/B1372441.png)

7-溴-3-甲基-[1,2,4]三唑并[4,3-a]吡啶

描述

7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the molecular weight of 212.05 . Its IUPAC name is 7-bromo-3-methyl [1,2,4]triazolo [4,3-a]pyridine .

Molecular Structure Analysis

The InChI code for 7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is 1S/C7H6BrN3/c1-5-9-10-7-4-6 (8)2-3-11 (5)7/h2-4H,1H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 212.05 . The storage temperature is between 28 C .科学研究应用

合成和结构分析

- 高效合成和X射线结构分析: 三唑吡啶类化合物,包括类似于7-溴-3-甲基-[1,2,4]三唑并[4,3-a]吡啶的化合物,在温和条件下使用氯化试剂合成。这些化合物通过各种方法进行表征,包括X射线衍射,提供了有关其分子结构的见解 (El-Kurdi et al., 2021)。

农业应用

- 除草活性: 取代N-芳基[1,2,4]三唑并[1,5-a]吡啶化合物,与目标化合物密切相关,已显示出在低施用率下对广谱植被具有优异的除草活性。这表明了潜在的农业应用 (Moran, 2003)。

化学合成和多样化

- 合成和多样化: 已实现溴氯[1,2,4]三唑并[4,3-c]嘧啶的合成,与目标分子密切相关。这些化合物表现出稳定性,可进一步进行化学多样化,增强它们在各种合成应用中的实用性 (Tang et al., 2014)。

药物化学应用

- 酰胺衍生物的合成: [1,2,4]三唑并[4,3-a]吡啶的酰胺衍生物,属于目标化合物的一类,已被合成。这些衍生物表现出一系列生物活性,包括抗菌和化疗性质,暗示了它们在药物化学中的潜力 (Gandikota et al., 2017)。

光二聚研究

- 光二聚性能: 进行了类似s-三唑并[4,3-a]吡啶的光二聚研究。这个过程导致环丁烷二聚体的形成,这对于理解这些化合物的光化学行为是重要的 (Potts et al., 1977)。

抗氧化活性

- 抗氧化活性研究: 合成了与问题化合物相关的[1,2,4]三唑并[1,5-a]吡啶的衍生物,并评估了它们的抗氧化性能。这些研究为这些化合物作为抗氧化剂的潜在治疗用途提供了见解 (Smolsky et al., 2022)。

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets are involved in various biological processes, including immune response regulation and cellular growth control.

Mode of Action

Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Related compounds have been shown to impact pathways associated with their targets, such as the jak-stat signaling pathway .

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that the compound may have good bioavailability.

Result of Action

Related compounds have been shown to have various effects, such as inhibiting cell growth or modulating immune responses .

生化分析

Biochemical Properties

7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses . Additionally, 7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .

Cellular Effects

The effects of 7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine on cellular processes are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, this compound can induce apoptosis, a programmed cell death mechanism, thereby inhibiting tumor growth . Moreover, 7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell division and differentiation . It also impacts gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine exerts its effects through several mechanisms. It binds to specific sites on enzymes, inhibiting their activity. For example, it can inhibit kinases by binding to their ATP-binding sites, preventing the transfer of phosphate groups . This inhibition disrupts signaling pathways that rely on kinase activity, leading to altered cellular responses. Additionally, 7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to 7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact temporal dynamics of its effects can vary depending on the specific cellular context and experimental conditions.

Dosage Effects in Animal Models

The effects of 7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine in animal models are dose-dependent. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can then be excreted via the kidneys. The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, 7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation . In tissues, 7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine can be distributed through the bloodstream, reaching various organs and exerting its effects .

Subcellular Localization

The subcellular localization of 7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is critical for its activity. The compound can localize to specific cellular compartments, such as the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, it can be targeted to other organelles, such as the mitochondria, where it can affect mitochondrial function and induce apoptosis . Post-translational modifications, such as phosphorylation, can also influence the subcellular localization and activity of 7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine .

属性

IUPAC Name |

7-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-9-10-7-4-6(8)2-3-11(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUKTKNVSDKFCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676672 | |

| Record name | 7-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1190927-76-4 | |

| Record name | 7-Bromo-3-methyl-1,2,4-triazolo[4,3-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190927-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

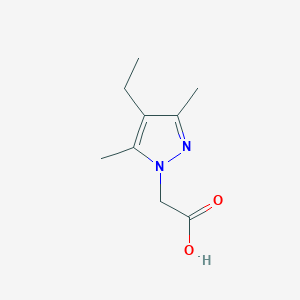

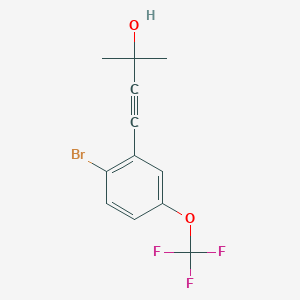

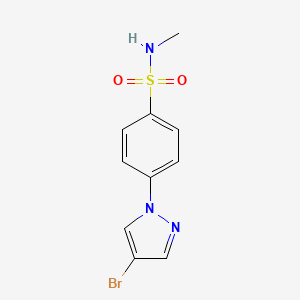

![2-[4-(propan-2-yl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B1372358.png)

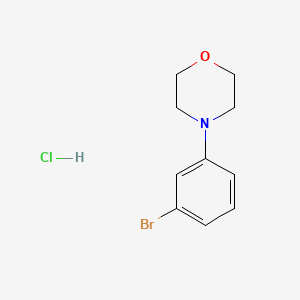

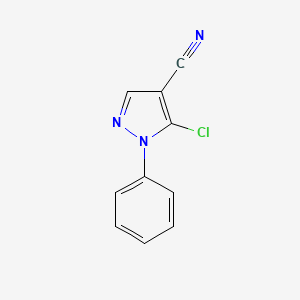

![3-[(1-Cyclopropylethyl)amino]propanenitrile](/img/structure/B1372359.png)

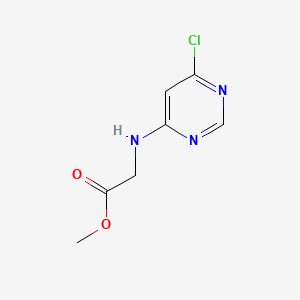

![3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1372361.png)